molecular formula C16H18N2O3S B5751940 N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5751940
M. Wt: 318.4 g/mol
InChI Key: SNJYOSNJFAXNJG-UHFFFAOYSA-N
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Description

N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C16H18N2O3S This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzenesulfonamide and 4-nitroacetophenone.

    Nitration: The 4-ethylbenzenesulfonamide undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The resulting amine is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the sulfamoyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s sulfamoyl group is believed to play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminophenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[4-[(4-ethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-13-4-6-15(7-5-13)18-22(20,21)16-10-8-14(9-11-16)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJYOSNJFAXNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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